molecular formula C21H20FN5O2 B3852530 1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one

1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one

Cat. No.: B3852530
M. Wt: 393.4 g/mol
InChI Key: UWAIRBMJULUSIR-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl-triazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the piperazine derivative.

    Attachment of the methoxyphenyl-triazinyl moiety: This is typically done through a condensation reaction between the piperazine derivative and a methoxyphenyl-triazine compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
  • 1-[(3-Bromophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one

Uniqueness

1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-29-18-7-5-16(6-8-18)19-12-23-25-21(24-19)27-10-9-26(20(28)14-27)13-15-3-2-4-17(22)11-15/h2-8,11-12H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAIRBMJULUSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(C(=O)C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
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1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
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1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
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1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
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1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
Reactant of Route 6
1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one

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